5-Bromo-2-methyltetrahydro-2H-pyran
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Overview
Description
5-Bromo-2-methyltetrahydro-2H-pyran is an organic compound with the molecular formula C6H11BrO It is a brominated derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyltetrahydro-2H-pyran typically involves the bromination of 2-methyltetrahydro-2H-pyran. One common method is the reaction of 2-methyltetrahydro-2H-pyran with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. The use of bromine as a reagent in a controlled environment ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methyltetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyltetrahydro-2H-pyran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Various substituted tetrahydropyrans depending on the nucleophile used.
Oxidation: Ketones or aldehydes.
Reduction: 2-Methyltetrahydro-2H-pyran.
Scientific Research Applications
5-Bromo-2-methyltetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyltetrahydro-2H-pyran involves its interaction with various molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
5-Bromo-2-methyltetrahydro-2H-thiopyran: A sulfur analog with similar reactivity but different biological properties.
2-(Bromomethyl)tetrahydro-2H-pyran: A closely related compound with a bromomethyl group instead of a bromine atom on the ring.
Uniqueness: 5-Bromo-2-methyltetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C6H11BrO |
---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
5-bromo-2-methyloxane |
InChI |
InChI=1S/C6H11BrO/c1-5-2-3-6(7)4-8-5/h5-6H,2-4H2,1H3 |
InChI Key |
TVSCGAOLAKVGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CO1)Br |
Origin of Product |
United States |
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